

# Crystal structure of Di-p-tolyl sulfone

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## Compound of Interest

Compound Name: *Di-p-tolyl sulfone*

Cat. No.: *B1329337*

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An In-depth Technical Guide on the Crystal Structure of **Di-p-tolyl Sulfone**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Di-p-tolyl sulfone**, also known as bis(4-methylphenyl) sulfone, is a chemical compound with the formula  $(\text{CH}_3\text{C}_6\text{H}_4)_2\text{SO}_2$ . While it has applications in chemical synthesis, a comprehensive, publicly accessible experimental crystal structure in modern crystallographic databases is not readily available. This guide provides a detailed overview of the known crystallographic data for **di-p-tolyl sulfone**, based on a historical study, and outlines the contemporary experimental protocols used for the determination of small molecule crystal structures. This information is crucial for understanding the solid-state properties of this and related sulfone-containing compounds, which is of significant interest in materials science and drug development for predicting properties such as solubility, stability, and bioavailability.

## Quantitative Crystallographic Data

The following crystallographic data for **di-p-tolyl sulfone** is derived from a 1955 doctoral thesis by S. C. Abrahams at the University of Glasgow. It is important to note that this data was determined using methods and instrumentation of that era, and as such, the precision may not match that of modern crystallographic studies.

Table 1: Crystal Data and Structure Refinement Details for **Di-p-tolyl Sulfone**

Parameter	Value
Empirical Formula	C <sub>14</sub> H <sub>14</sub> O <sub>2</sub> S
Formula Weight	246.33 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
Unit Cell Dimensions	
a	15.70 Å
b	5.99 Å
c	13.91 Å
β	108.5°
Volume	1241 Å <sup>3</sup>
Z (Molecules per unit cell)	4

Table 2: Selected Intramolecular Bond Lengths and Angles

Bond/Angle	Length (Å) / Angle (°)
S-O(1)	1.44
S-O(2)	1.45
S-C(1)	1.77
S-C(8)	1.77
O(1)-S-O(2)	119.2°
C(1)-S-C(8)	104.9°
O(1)-S-C(1)	108.6°
O(2)-S-C(1)	108.3°
O(1)-S-C(8)	108.4°
O(2)-S-C(8)	106.9°

Note: The atomic numbering is based on the original thesis and may not follow current conventions.

## Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of a small molecule like **di-p-tolyl sulfone** involves a series of well-defined experimental steps.

### Synthesis and Purification

**Di-p-tolyl sulfone** can be synthesized through various methods, a common one being the Friedel-Crafts sulfonylation of toluene with p-toluenesulfonyl chloride in the presence of a Lewis acid catalyst. The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to obtain a high-purity crystalline powder.

### Single Crystal Growth

Obtaining a high-quality single crystal is a critical prerequisite for X-ray diffraction analysis.

Common techniques for growing single crystals of small organic molecules include:

- Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
- Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystallization at the interface.
- Vapor Diffusion: A concentrated solution of the compound in a small vial is placed in a sealed container with a larger volume of a more volatile anti-solvent. The vapor of the anti-solvent diffuses into the solution, inducing crystallization.
- Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.

## X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data. The crystal is then irradiated with a monochromatic X-ray beam, and the diffracted X-rays are recorded on a detector as the crystal is rotated through a series of angles.

## Data Processing

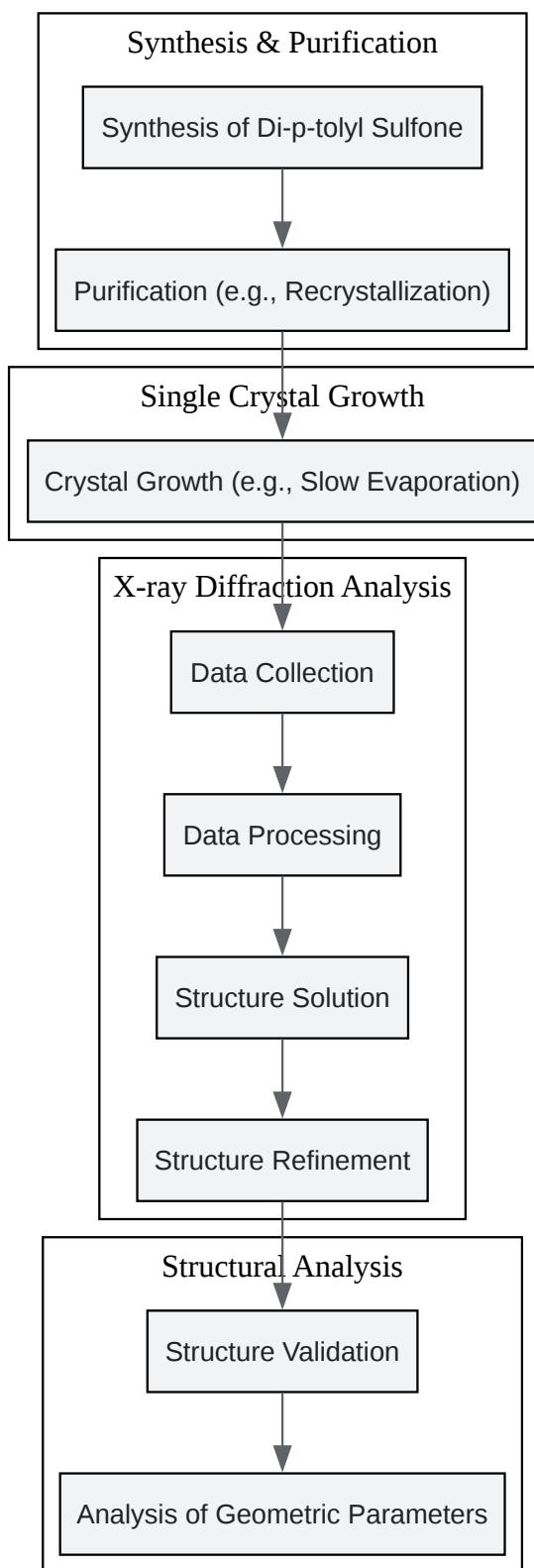
The raw diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the individual reflections are integrated, corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption), and a final data file is generated.

## Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using least-squares methods. In this iterative process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using various crystallographic R-factors.

## Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the determination of a small molecule crystal structure.



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Caption: Experimental workflow for determining the crystal structure of a small molecule.

## Conclusion

While a contemporary, fully detailed crystal structure of **di-p-tolyl sulfone** is not available in public databases, historical data provides valuable insight into its solid-state conformation. The experimental protocols outlined in this guide represent the current standard for small molecule crystallography and are essential for researchers in chemistry, materials science, and drug development. A modern redetermination of the crystal structure of **di-p-tolyl sulfone** would be a valuable addition to the structural chemistry landscape, allowing for a more precise understanding of its intermolecular interactions and packing motifs, which could inform the design of new materials and pharmaceutical compounds.

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